molecular formula C16H24N2O4 B14483446 Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-96-8

Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14483446
CAS No.: 65347-96-8
M. Wt: 308.37 g/mol
InChI Key: BFYPPXYFOBPIHE-UHFFFAOYSA-N
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Description

Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound with the molecular formula C16H24N2O4 It is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 4-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

4-Propoxyphenyl isocyanate+2-(4-morpholinyl)ethanolCarbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester\text{4-Propoxyphenyl isocyanate} + \text{2-(4-morpholinyl)ethanol} \rightarrow \text{this compound} 4-Propoxyphenyl isocyanate+2-(4-morpholinyl)ethanol→Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-methyl-4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
  • Carbamic acid, (4-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester

Uniqueness

Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, such as the propoxyphenyl group and the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65347-96-8

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(4-propoxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O4/c1-2-10-21-15-5-3-14(4-6-15)17-16(19)22-13-9-18-7-11-20-12-8-18/h3-6H,2,7-13H2,1H3,(H,17,19)

InChI Key

BFYPPXYFOBPIHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2

Origin of Product

United States

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